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Compound of Interest

Compound Name: Lapatinib Ditosylate

Cat. No.: B193493

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the pharmacokinetic and pharmacodynamic properties of lapatinib
ditosylate is crucial for optimizing its therapeutic potential and advancing cancer research.
This technical guide provides an in-depth overview of the core pharmacological characteristics
of this dual tyrosine kinase inhibitor.

Lapatinib is an orally active small-molecule inhibitor that targets the intracellular tyrosine kinase
domains of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human
Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By reversibly binding to the ATP-
binding pocket of these receptors, lapatinib prevents their autophosphorylation and subsequent
activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways,
which are critical for cell proliferation and survival.[3][4] This mechanism of action leads to cell
cycle arrest and apoptosis in cancer cells that overexpress these receptors.[3][4] Marketed as
Tykerb® or Tyverb®, it is used in the form of lapatinib ditosylate for the treatment of HER2-
positive breast cancer and other solid tumors.[2]

Pharmacokinetics: The Journey of Lapatinib in the
Body

The pharmacokinetic profile of lapatinib is characterized by variable absorption, high plasma
protein binding, extensive metabolism, and predominantly fecal excretion.[1][5]
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Absorption

Following oral administration, lapatinib absorption is variable.[1] Peak plasma concentrations
(Cmax) are typically reached approximately 4 hours after dosing.[1][5] The bioavailability of
lapatinib is significantly influenced by food; administration with food can increase its
bioavailability to almost 100%, compared to about 60% in a fasted state.[1] Steady-state
concentrations are generally achieved within 6 to 7 days of daily dosing.[1][6] Agents that
increase gastric pH may negatively impact the absorption of lapatinib.[5]

Distribution

Lapatinib is highly bound to plasma proteins, approximately 99% to albumin and al-acid
glycoprotein.[5] Despite this high level of protein binding, it has a large volume of distribution,
indicating extensive tissue distribution.[5] However, its penetration into the central nervous
system (CNS) is generally poor, which is partly attributed to the action of drug transporters like
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5]

Metabolism

Lapatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes
CYP3A4 and CYP3AS5.[1][3][5] Minor metabolic pathways involve CYP2C19 and CYP2C8.[1][5]
This extensive metabolism makes lapatinib susceptible to drug-drug interactions with potent
inhibitors or inducers of these enzymes.[7][8]

EXxcretion

The primary route of elimination for lapatinib and its metabolites is through the feces,
accounting for over 90% of the administered dose.[1][9] Renal excretion is minimal, with less
than 2% of the dose being eliminated in the urine.[1][5] The elimination half-life of lapatinib is
approximately 14 hours after a single dose and increases to about 24 hours with repeated
dosing.[2][5]

Quantitative Pharmacokinetic Parameters of
Lapatinib
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Parameter Value Conditions Citation

Time to Peak Plasma

) ~4 hours Oral administration [1][5]
Concentration (Tmax)
] o ~60% (fasted), ~100% o ]
Bioavailability ) Oral administration [1]
(with food)
Plasma Protein
>99% - [2][5]

Binding

CYP3A4, CYP3A5
Metabolizing Enzymes  (major); CYP2C19, - [1][5]
CYP2C8 (minor)

) >90% Feces, <2%
Route of Excretion _ - [1][5]
Urine

~14 hours (single
dose), ~24 hours - [2][5]

(multiple doses)

Elimination Half-life
(t1/2)

Steady State 6-7 days Daily dosing [1][6]

Pharmacodynamics: The Effect of Lapatinib on the
Body

The primary pharmacodynamic effect of lapatinib is the inhibition of tumor cell proliferation and
the induction of apoptosis through the blockade of EGFR and HER2 signaling.[3][4]

Mechanism of Action

Lapatinib's dual inhibition of EGFR and HER2 tyrosine kinases disrupts key signaling pathways
involved in cancer cell growth and survival.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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